molecular formula C17H17N7O2S B14101585 6-hydroxy-3-methyl-7-(4-methylbenzyl)-8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3,7-dihydro-2H-purin-2-one

6-hydroxy-3-methyl-7-(4-methylbenzyl)-8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3,7-dihydro-2H-purin-2-one

Cat. No.: B14101585
M. Wt: 383.4 g/mol
InChI Key: HUDFIRRBIMORKQ-UHFFFAOYSA-N
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Description

6-hydroxy-3-methyl-7-(4-methylbenzyl)-8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3,7-dihydro-2H-purin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine core structure, which is a common scaffold in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-3-methyl-7-(4-methylbenzyl)-8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3,7-dihydro-2H-purin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through cyclization reactions involving appropriate amines and formamide derivatives.

    Introduction of the hydroxy and methyl groups: These functional groups can be introduced via selective alkylation and hydroxylation reactions.

    Attachment of the 4-methylbenzyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Incorporation of the triazole moiety: This can be done through a click chemistry approach, using azide and alkyne precursors.

    Formation of the sulfanyl linkage: This step involves the reaction of a thiol with the triazole derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-3-methyl-7-(4-methylbenzyl)-8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3,7-dihydro-2H-purin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxy group or reduce the triazole ring using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methyl and benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde derivative, while reduction could lead to a fully saturated purine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly those with biological activity.

    Biology: As a probe to study enzyme interactions and metabolic pathways involving purine derivatives.

    Medicine: Potential use as a therapeutic agent due to its structural similarity to known drugs.

    Industry: Application in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-hydroxy-3-methyl-7-(4-methylbenzyl)-8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-hydroxy-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-2H-purin-2-one: Lacks the triazole and sulfanyl groups.

    8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3,7-dihydro-2H-purin-2-one: Lacks the hydroxy and methyl groups.

    7-(4-methylbenzyl)-8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3,7-dihydro-2H-purin-2-one: Lacks the hydroxy group.

Uniqueness

The uniqueness of 6-hydroxy-3-methyl-7-(4-methylbenzyl)-8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3,7-dihydro-2H-purin-2-one lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the hydroxy, methyl, benzyl, triazole, and sulfanyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H17N7O2S

Molecular Weight

383.4 g/mol

IUPAC Name

3-methyl-7-[(4-methylphenyl)methyl]-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione

InChI

InChI=1S/C17H17N7O2S/c1-10-4-6-11(7-5-10)8-24-12-13(23(3)15(26)20-14(12)25)19-16(24)27-17-21-18-9-22(17)2/h4-7,9H,8H2,1-3H3,(H,20,25,26)

InChI Key

HUDFIRRBIMORKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2SC4=NN=CN4C)N(C(=O)NC3=O)C

Origin of Product

United States

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